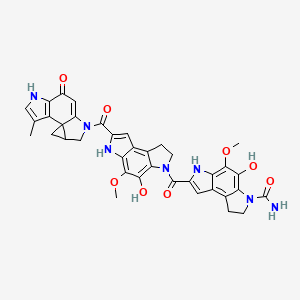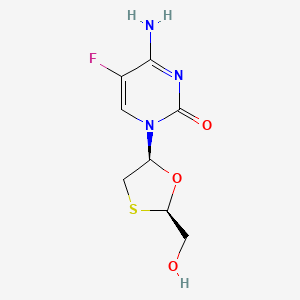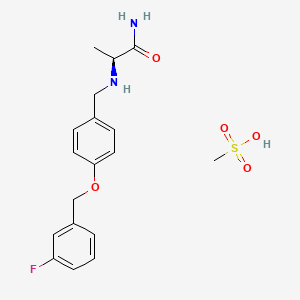
Safinamide mesilato
Descripción general
Descripción
El mesilato de safinamida es un compuesto farmacéutico utilizado principalmente en el tratamiento de la enfermedad de Parkinson. Es conocido por su doble mecanismo de acción, combinando propiedades tanto dopaminérgicas como no dopaminérgicas. El compuesto es un inhibidor selectivo y reversible de la monoaminooxidasa tipo B, que aumenta la concentración de dopamina en el cerebro. Además, modula los canales de sodio y calcio e inhibe la liberación de glutamato, proporcionando efectos neuroprotectores .
Aplicaciones Científicas De Investigación
El mesilato de safinamida tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto de referencia en métodos analíticos como la cromatografía líquida de alto rendimiento.
Biología: Se estudia por sus efectos en los sistemas de neurotransmisores y la neuroprotección.
Medicina: Se utiliza principalmente en el tratamiento de la enfermedad de Parkinson, con investigaciones en curso sobre su potencial para otros trastornos neurodegenerativos.
Industria: Se emplea en el desarrollo de nuevos productos farmacéuticos y como estándar en laboratorios de control de calidad .
Mecanismo De Acción
El mesilato de safinamida ejerce sus efectos a través de múltiples mecanismos:
Inhibición de la Monoaminooxidasa Tipo B: Esto aumenta los niveles de dopamina en el cerebro, aliviando los síntomas de la enfermedad de Parkinson.
Modulación de los Canales de Sodio y Calcio: Esto reduce la excitabilidad neuronal y previene la liberación excesiva de glutamato.
Neuroprotección: El compuesto protege las neuronas de la degeneración al inhibir las vías dañinas
Compuestos Similares:
Selegilina: Otro inhibidor de la monoaminooxidasa tipo B utilizado en el tratamiento de la enfermedad de Parkinson.
Rasagilina: Similar a la selegilina, con propiedades neuroprotectoras adicionales.
Singularidad del Mesilato de Safinamida:
Doble Mecanismo de Acción: A diferencia de la selegilina y la rasagilina, el mesilato de safinamida combina la inhibición de la monoaminooxidasa tipo B con la modulación de los canales de sodio y calcio.
Efectos Neuroprotectores: El mesilato de safinamida ofrece neuroprotección adicional al inhibir la liberación de glutamato, lo cual no se observa con la selegilina y la rasagilina .
El mesilato de safinamida destaca por su enfoque multifacético en el tratamiento de la enfermedad de Parkinson, convirtiéndolo en una adición valiosa al arsenal terapéutico.
Análisis Bioquímico
Biochemical Properties
Safinamide mesylate interacts with various enzymes and proteins in the body. It is a potent, selective, and reversible inhibitor of MAO-B . This inhibition of MAO-B reduces the degradation of dopamine, thereby increasing its availability. Safinamide mesylate also blocks voltage-dependent Na+ and Ca2+ channels . Furthermore, it inhibits the release of glutamate, a neurotransmitter involved in various neural signaling pathways .
Cellular Effects
Safinamide mesylate has significant effects on various types of cells and cellular processes. It influences cell function by modulating neurotransmitter levels and activity. By inhibiting MAO-B, it increases dopamine levels, which can influence cell signaling pathways . It also inhibits the release of glutamate, which can impact gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of safinamide mesylate involves several steps. It inhibits MAO-B, reducing the degradation of dopamine . It also blocks voltage-dependent Na+ and Ca2+ channels, which can affect the electrical activity of neurons . Additionally, it inhibits the release of glutamate .
Temporal Effects in Laboratory Settings
The effects of safinamide mesylate can change over time in laboratory settings. For example, it has been found to reduce the number of tremulous jaw movements induced by galantamine, pilocarpine, and pimozide in animal models .
Dosage Effects in Animal Models
The effects of safinamide mesylate can vary with different dosages in animal models. For instance, it has been observed to significantly reduce the number of tremulous jaw movements induced by galantamine, pilocarpine, and pimozide at a dose range of 5.0-10.0mg/kg .
Metabolic Pathways
Safinamide mesylate is involved in several metabolic pathways. The principal step in its metabolism is mediated by amidases, which produce safinamide acid . It is also metabolized to O-debenzylated safinamide and N-delkylated amine .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del mesilato de safinamida típicamente comienza con cloruro de m-fluorobencilo y p-hidroxibenzaldehído como materiales de partida. El proceso involucra varios pasos, incluyendo eterificación, condensación de amina aldehído, reducción, formación de sal y refinamiento. El producto final se obtiene con alta pureza, alcanzando más del 99,95% .
Métodos de Producción Industrial: En entornos industriales, la síntesis del mesilato de safinamida sigue una ruta similar pero está optimizada para la producción a gran escala. El proceso asegura un alto rendimiento y pureza, haciéndolo adecuado para aplicaciones farmacéuticas .
Análisis De Reacciones Químicas
Tipos de Reacciones: El mesilato de safinamida experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado para formar ácido safinamida.
Reducción: Las reacciones de reducción pueden convertir el mesilato de safinamida en su amina correspondiente.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente involucrando sus anillos aromáticos.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como halógenos y nucleófilos bajo diversas condiciones.
Principales Productos Formados:
Oxidación: Ácido safinamida.
Reducción: Amina safinamida.
Sustitución: Diversos derivados sustituidos del mesilato de safinamida.
Comparación Con Compuestos Similares
Selegiline: Another monoamine oxidase type B inhibitor used in Parkinson’s disease treatment.
Rasagiline: Similar to selegiline, with additional neuroprotective properties.
Uniqueness of Safinamide Mesylate:
Dual Mechanism of Action: Unlike selegiline and rasagiline, safinamide mesylate combines monoamine oxidase type B inhibition with sodium and calcium channel modulation.
Neuroprotective Effects: Safinamide mesylate offers additional neuroprotection by inhibiting glutamate release, which is not observed with selegiline and rasagiline .
Safinamide mesylate stands out due to its multifaceted approach in treating Parkinson’s disease, making it a valuable addition to the therapeutic arsenal.
Propiedades
IUPAC Name |
(2S)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2.CH4O3S/c1-12(17(19)21)20-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14;1-5(2,3)4/h2-9,12,20H,10-11H2,1H3,(H2,19,21);1H3,(H,2,3,4)/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOCHIUQOBQIAC-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942414 | |
| Record name | Safinamide mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202825-46-5 | |
| Record name | Safinamide mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202825-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Safinamide mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202825465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Safinamide mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanamide, 2-[[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino]-, (2S)-, methanesulfonate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.665 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SAFINAMIDE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS90V3DTX0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



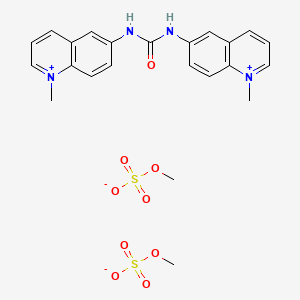
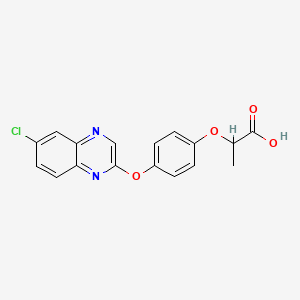
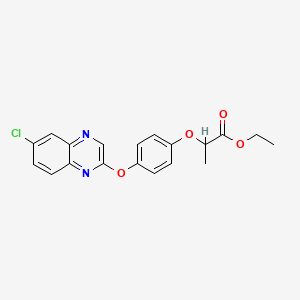
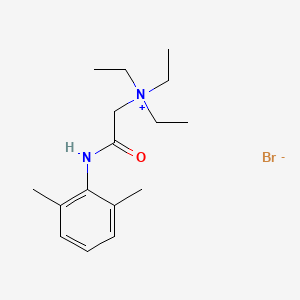
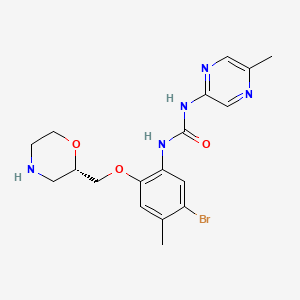

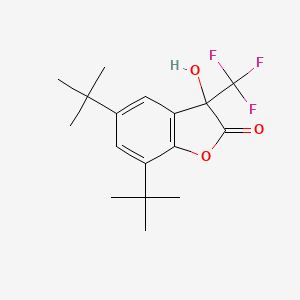
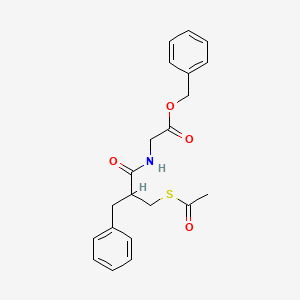
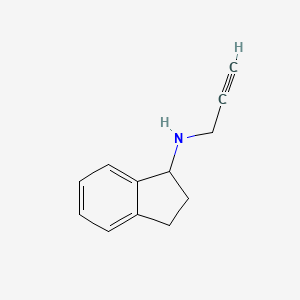
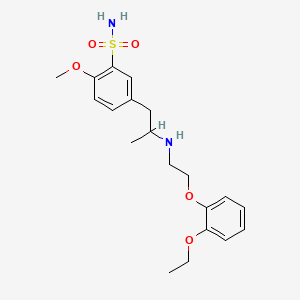
![[(2R,3R,4S,5R,6R)-5-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B1680425.png)
